molecular formula C14H20O3 B8559936 Ethyl 2-(4-isopropylphenoxy)propionate

Ethyl 2-(4-isopropylphenoxy)propionate

Cat. No.: B8559936
M. Wt: 236.31 g/mol
InChI Key: SOLNBHPPWVTDHT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-Isopropylphenoxy)propionate is a chemical intermediate designed for research and development applications. Compounds within the aryloxyphenoxypropionate ester family are of significant interest in agricultural chemistry, particularly as precursors for the synthesis of enantiomerically pure herbicides . The (R)-enantiomers of such herbicides are known to be much more biologically active, specifically functioning as acetyl CoA carboxylase (ACCase) inhibitors. This mode of action disrupts fatty acid biosynthesis in target plants, leading to effective control of perennial and annual grasses . As a building block, this propionate ester provides researchers with a versatile scaffold for exploring new synthetic pathways and optimizing compound efficacy. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 2-(4-propan-2-ylphenoxy)propanoate

InChI

InChI=1S/C14H20O3/c1-5-16-14(15)11(4)17-13-8-6-12(7-9-13)10(2)3/h6-11H,5H2,1-4H3

InChI Key

SOLNBHPPWVTDHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their structural differences:

Compound Name Substituent on Phenoxy Group Ester Group Key Applications Molecular Weight (g/mol) References
Ethyl 2-(4-isopropylphenoxy)propionate 4-isopropyl Ethyl Not explicitly stated ~278.3 (estimated) Inferred
Fenoxaprop-ethyl 4-(6-chlorobenzoxazol-2-yl) Ethyl Herbicide safener ~367.8
Ethyl 2-(4-hydroxyphenoxy)propionate 4-hydroxyl Ethyl Polymer precursor ~210.2
Isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate 4-(4-chlorobenzoyl) Isopropyl Polymer synthesis 360.83
Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate Chromen-4-one Ethyl Pharmaceutical intermediates 338.4

Key Observations :

  • Substituent Impact: The 4-isopropyl group in the target compound likely enhances hydrophobicity compared to hydroxyl (as in ) or chlorinated groups (as in ). This could influence solubility in organic solvents or biological membranes. Chlorinated analogs (e.g., Fenoxaprop-ethyl ) exhibit higher molecular weights and enhanced herbicidal activity due to electron-withdrawing effects, which stabilize reactive intermediates. Bulkier ester groups (e.g., isopropyl in ) may reduce polymerization efficiency but improve thermal stability in polymer matrices.

Physicochemical and Functional Properties

  • Solubility: Ethyl ester derivatives (e.g., Fenoxaprop-ethyl ) are typically soluble in polar aprotic solvents (DMF, THF), whereas isopropyl esters () favor non-polar solvents.
  • Biological Activity: Chlorinated phenoxypropionates () are potent herbicide safeners, while hydroxylated variants () are less active but serve as polymer building blocks.
  • Polymerization Control : Ethyl propionate-based RAFT agents (e.g., X1 ) enable controlled molecular weight growth (Mn ~5,600, PDI ~1.51) compared to isobutyrate analogs (X2), which form lower Mn oligomers (Mn ~1,500) .

Polymer Chemistry

  • RAFT Polymerization: Ethyl propionate xanthates (X1) facilitated synthesis of polyNVP-b-polystyrene block copolymers (Mn ~5,200, PDI ~1.26), demonstrating controlled/living polymerization .
  • Temperature Sensitivity : Lower temperatures (40–60°C) improved control over molecular weight distribution (PDI ~1.18), while higher temperatures (80°C) accelerated reactions but increased PDI (~1.8) .

Agrochemical Potential

  • Herbicide Safeners: Chlorinated derivatives like Fenoxaprop-ethyl are prioritized for their ability to protect crops from herbicide toxicity, a trait linked to their electron-deficient aromatic rings .
  • Structure-Activity Relationship (SAR) : The 4-isopropyl group in the target compound may offer moderate bioactivity, balancing hydrophobicity and steric effects compared to halogenated analogs.

Preparation Methods

Alkylation of 4-Isopropylphenol

4-Isopropylphenol is deprotonated using bases such as sodium hydroxide (NaOH) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., dimethylformamide, acetonitrile). The resulting phenoxide ion reacts with ethyl 2-bromopropionate via an S<sub>N</sub>2 mechanism.

Example Protocol (from US5886209A):

  • Reagents : 4-isopropylphenol (1.0 eq), ethyl 2-bromopropionate (1.2 eq), Cs₂CO₃ (1.5 eq), DMF.

  • Conditions : 90°C, 5 hours under nitrogen.

  • Yield : 81% after recrystallization.

Phase-Transfer Catalysis (PTC)

To enhance reaction efficiency, phase-transfer catalysts like PEG-1500 facilitate interfacial reactions between aqueous and organic phases. A patent (CN112321428A) describes:

  • Reagents : 4-isopropylphenol, ethyl tosylate, NaOH, PEG-1500, xylene.

  • Conditions : 120°C, 6 hours.

  • Yield : 86.7% after column chromatography.

Esterification of 2-(4-Isopropylphenoxy)propionic Acid

Racemic or enantiopure 2-(4-isopropylphenoxy)propionic acid is esterified using excess ethanol under acidic or enzymatic conditions.

Acid-Catalyzed Esterification

Concentrated sulfuric acid (H₂SO₄) or toluenesulfonic acid (TsOH) catalyze the reaction:

  • Reagents : 2-(4-isopropylphenoxy)propionic acid (1.0 eq), ethanol (5.0 eq), H₂SO₄ (0.1 eq).

  • Conditions : Reflux at 80°C for 12 hours.

  • Yield : 92–95% (US5886209A).

Multi-Stage Vacuum Distillation

To achieve high purity (>99%), US5886209A outlines a sequential esterification-distillation process:

  • First Stage : Esterify at 50°C under reduced pressure (0.1 bar) to remove water.

  • Second Stage : Reflux with fresh ethanol and H₂SO₄.

  • Final Product : Halide content <50 ppm, water <0.1%.

Catalytic Asymmetric Synthesis

Enantioselective routes are critical for bioactive derivatives.

Chiral Auxiliary Approach

Using (R)-ethyl O-benzenesulfonyl lactate, CN112321428A reports:

  • Reagents : Hydroquinone, (R)-ethyl O-benzenesulfonyl lactate, Na₂CO₃, xylene.

  • Conditions : 120°C under nitrogen, 6 hours.

  • Yield : 86.7% (ee >98%).

Heteropolyacid Gas-Phase Catalysis

A novel method (CN111187155A) employs tungsten-based heteropolyacids:

  • Reagents : D-lactic acid, 4-isopropylphenol, supported H₃PW₁₂O₄₀.

  • Conditions : 250°C in a fixed-bed reactor, nitrogen carrier gas.

  • Yield : 78% (R-enantiomer).

Comparative Analysis of Methods

Method Conditions Yield Purity Advantages
Williamson Ether90°C, DMF, Cs₂CO₃81%>95%Scalable, minimal byproducts
Acid-Catalyzed EsterificationH₂SO₄, reflux92%>99%High purity, simple setup
Catalytic AsymmetricHeteropolyacid, 250°C78%>98% eeEnantioselective, solvent-free

Purification and Characterization

  • Crystallization : Ethanol/water mixtures yield white crystals (mp 41–46°C).

  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes dialkylated byproducts.

  • Spectroscopy : <sup>1</sup>H NMR (CDCl₃) δ 1.25 (t, 3H, CH₂CH₃), 4.15 (q, 2H, OCH₂), 4.70 (q, 1H, CHCH₃).

Industrial-Scale Considerations

  • Cost Efficiency : Phase-transfer catalysis reduces alkali consumption by 40%.

  • Safety : Avoid methylating agents (e.g., dimethyl sulfate) due to toxicity; ethyl tosylate is preferred.

  • Environmental Impact : Solvent recovery systems (e.g., xylene distillation) align with green chemistry principles .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4-isopropylphenoxy)propionate, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or esterification. A common method involves reacting ethyl 2-bromopropionate with 4-isopropylphenol in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like acetonitrile . Alternative routes may use coupling agents (e.g., DCC/DMAP) for ester formation. Reaction temperature (typically 60–80°C) and stoichiometric ratios (1:1.2 molar ratio of phenol to bromopropionate) critically impact yield, with optimized conditions achieving >85% purity .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm ester linkage and aromatic substitution patterns.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., expected [M+H]⁺ = 279.16 g/mol).
  • Infrared spectroscopy (IR) : Peaks at ~1740 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (aryl-O-C stretch) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% typical for research-grade samples) .

Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?

Key properties include:

PropertyValueRelevance
LogP~3.2 (predicted)Determines lipid solubility for biological assays
Boiling Point~213°C (extrapolated)Guides distillation/post-synthesis purification
StabilityHydrolyzes under strong acidic/basic conditionsAvoid aqueous extremes during storage

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for side-product formation during synthesis?

Side-products (e.g., di-aryl ethers or hydrolysis byproducts) arise from competing pathways. Mechanistic studies employ:

  • Kinetic monitoring : Sampling reaction at intervals for HPLC/MS analysis.
  • Isotopic labeling : Using deuterated solvents (e.g., DMF-d₇) to track proton transfer steps .
  • Computational modeling : DFT calculations to map energy barriers for SN2 vs. elimination pathways .

Q. What strategies optimize enantiomeric purity in chiral derivatives of this compound?

Chiral resolution can be achieved via:

  • Chiral auxiliaries : Use of (S)- or (R)-configured catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric synthesis .
  • Chromatography : Chiral HPLC columns (e.g., Chiralpak AD-H) for enantiomer separation.
  • Crystallization-induced diastereomer resolution : Forming diastereomeric salts with chiral amines .

Q. How does structural modification (e.g., substituent variation) affect bioactivity in herbicidal applications?

Structure-activity relationship (SAR) studies compare analogs:

SubstituentBioactivity (IC₅₀, μM)Notes
4-isopropylphenoxy12.3Baseline activity
4-chlorophenoxy8.7Enhanced herbicidal potency
4-trifluoromethylphenoxy5.2Higher lipophilicity improves membrane penetration

Q. What methodologies resolve contradictions in reported toxicity data across studies?

Discrepancies in toxicity profiles (e.g., LD₅₀ variations) require:

  • Dose-response revalidation : Repetition under standardized OECD guidelines.
  • Metabolite profiling : LC-MS/MS to identify toxic intermediates (e.g., free phenoxy acids) .
  • In silico toxicology : QSAR models to predict hepatotoxicity endpoints .

Methodological Considerations

Q. How to design stability studies under varying pH and temperature conditions?

  • pH stability : Incubate compound in buffers (pH 2–12) at 37°C; monitor degradation via HPLC at 0, 24, 48 hrs.
  • Thermal stability : Use TGA/DSC to assess decomposition thresholds (>150°C typical for esters) .

Q. What computational tools predict environmental fate and biodegradation pathways?

Tools like EPI Suite estimate:

  • Biodegradation probability : ~40% (moderate persistence) using BIOWIN models.
  • Aquatic toxicity : ECOSAR predicts LC₅₀ > 10 mg/L for fish .

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